Predicted LogP: 2.29-Unit Higher Lipophilicity vs. the Reference Triazoloquinazoline CGS-15943
The predicted ACD/LogP of the target compound (4.65) is more than two log units higher than that of the well-characterized triazoloquinazoline adenosine antagonist CGS-15943 (2.36), indicating substantially greater lipophilicity . This difference is of sufficient magnitude (ΔLogP = 2.29) to predict dramatic shifts in membrane partitioning, tissue distribution, and nonspecific protein binding.
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 4.65 |
| Comparator Or Baseline | CGS-15943 (9-chloro-2-(2-furyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine): 2.36 |
| Quantified Difference | ΔLogP = 2.29 (target more lipophilic) |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00; both compounds evaluated under identical algorithmic conditions. |
Why This Matters
Higher lipophilicity may confer advantages in crossing lipophilic barriers (e.g., blood-brain barrier) but also increases risk of nonspecific binding and metabolic liability, directly impacting suitability for specific assay formats.
